molecular formula C16H19BrN2O4 B11082284 Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11082284
M. Wt: 383.24 g/mol
InChI Key: JMJQVBVQRCZZPY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a tetrahydropyrimidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol.

    Cyclization Reaction: The brominated intermediate undergoes a cyclization reaction with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the methoxy group can be demethylated to form a phenol derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phenol derivatives.

    Reduction: Reduced forms of the original compound.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the tetrahydropyrimidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Propan-2-yl 4-(5-fluoro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Propan-2-yl 4-(5-iodo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of Propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its brominated methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

IUPAC Name

propan-2-yl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O4/c1-8(2)23-15(20)13-9(3)18-16(21)19-14(13)11-7-10(17)5-6-12(11)22-4/h5-8,14H,1-4H3,(H2,18,19,21)

InChI Key

JMJQVBVQRCZZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OC(C)C

Origin of Product

United States

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